IRON(III) ETHYLENEDIAMMONIUM SULFATE
Overview
Description
IRON(III) ETHYLENEDIAMMONIUM SULFATE is a chemical compound with the molecular formula C2H11Fe2N2O16S4+ and a molecular weight of 559.06 . It is used for research and development purposes .
Synthesis Analysis
IRON(III) ETHYLENEDIAMMONIUM SULFATE can be used as an iron precursor salt for the synthesis of Fe/N/carbon-based electrocatalysts for the oxygen reduction reaction . It is also used to functionalize multi-wall carbon nanotubes (MWCNTs) with maghemite nanocrystals to enhance the magnetic and electronic properties of MWCNTs .
Molecular Structure Analysis
The molecular structure of IRON(III) ETHYLENEDIAMMONIUM SULFATE is represented by the formula CHFeNOS . The average mass is 310.084 Da and the monoisotopic mass is 309.922791 Da .
Scientific Research Applications
1. Hydrothermal Synthesis and Properties of Iron(III) Arsenate
Iron(III) arsenate, synthesized using ethylenediamine, exhibits a chain structure with isolated FeO6 octahedra. It demonstrates antiferromagnetic interactions and stable magnetic properties at various temperatures. This material can have potential applications in magnetic and electronic devices (Bazán et al., 2000).
2. Iron(III) Phosphite Templated by Ethylenediamine
The study on iron(III) phosphite, created under solvothermal conditions and templated by ethylenediamine, revealed antiferromagnetic couplings in its structure. Its unique properties may be relevant for magnetic and spectroscopic applications (Fernández-Armas et al., 2006).
3. Chromatographic Determination of Iron(III) Chelates
An ion-pair chromatographic method was developed to determine the total amount of iron(III) chelates in fertilizers. This could have significant implications for agriculture and plant nutrition (Lucena et al., 1996).
4. Detection of Fe(III)EDTA in Food Samples
A fluorescent method using photoluminescent carbon dots was developed for determining Fe(III)EDTA in food samples. This could be important for monitoring iron fortification in foods (Wang et al., 2018).
5. Iron(III) Oxide for Groundwater Remediation
Research on iron(III) oxide's activation of persulfate for groundwater remediation shows its potential for in-situ treatment of contaminated groundwater (Ahmad et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Iron(III) Ethylenediammonium Sulfate is a complex compound that contains iron ions. The primary targets of this compound are likely to be biological systems that interact with iron ions. Iron is a crucial element in many biological processes, including oxygen transport, DNA synthesis, and electron transport .
Mode of Action
Given its iron content, it may interact with its targets by donating or accepting electrons, participating in redox reactions . The ethylenediammonium and sulfate components may also interact with various biological targets, potentially affecting the compound’s overall mode of action.
Biochemical Pathways
Iron-containing compounds can play roles in various biochemical pathways, including those involved in oxygen transport (hemoglobin), energy production (cytochromes), and dna synthesis (ribonucleotide reductase) .
Pharmacokinetics
Its water solubility suggests that it may be readily absorbed and distributed in the body .
Result of Action
Given its iron content, it may influence processes such as oxygen transport, energy production, and dna synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Iron(III) Ethylenediammonium Sulfate. For instance, the presence of dust can affect its stability and efficacy . Additionally, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured during its use .
properties
IUPAC Name |
2-azaniumylethylazanium;iron(3+);sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.Fe.H2O4S/c3-1-2-4;;1-5(2,3)4/h1-4H2;;(H2,1,2,3,4)/q;+3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYQJNDEVYLLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])[NH3+].[O-]S(=O)(=O)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10FeN2O4S+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721258 | |
Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaniumylethylazanium;iron(3+);sulfate | |
CAS RN |
113193-60-5 | |
Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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